Product packaging for 1-(4-Methoxyphenyl)-2-methylpropan-1-one(Cat. No.:CAS No. 2040-20-2)

1-(4-Methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B045805
CAS No.: 2040-20-2
M. Wt: 178.23 g/mol
InChI Key: CHOMHKNFOBWRCW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) is a ketone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. Its structure comprises a 4-methoxyphenyl group attached to a propan-1-one backbone with a methyl substituent at the β-position (C-2) . This compound is characterized by its liquid state at room temperature and is commonly used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its IUPAC name emphasizes the methoxy group at the para position of the aromatic ring and the branched methyl group on the ketone chain. The compound is commercially available in high-purity grades (99%–99.999%) and is often utilized in catalytic reactions and medicinal chemistry research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B045805 1-(4-Methoxyphenyl)-2-methylpropan-1-one CAS No. 2040-20-2

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOMHKNFOBWRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301355
Record name 1-(4-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-20-2
Record name p-Methoxyisobutyrophenone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

Biological Activity

1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known by its CAS number 2040-20-2, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its colorless liquid form and moderate solubility in organic solvents. The molecular formula is C11H14OC_{11}H_{14}O, and it features a methoxy group that may influence its biological properties.

PropertyValue
Molecular FormulaC11H14OC_{11}H_{14}O
CAS Number2040-20-2
Density0.999 g/cm³
Boiling Point281.5 °C
LogP2.5339

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as HCV (Hepatitis C Virus) and influenza. For instance, derivatives of the compound have shown significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations required to inhibit 50% of viral activity.

In a study focusing on related compounds, it was found that certain substitutions on the phenyl ring enhanced antiviral potency while reducing cytotoxicity . The mechanism of action appears to involve the inhibition of viral entry rather than interference with viral RNA replication .

Cytotoxicity and Selectivity

The selectivity index (SI) is a crucial measure when evaluating the safety profile of antiviral agents. For compounds related to this compound, studies reported SI values that indicate a favorable balance between antiviral efficacy and cytotoxicity. For example, some derivatives demonstrated low cytotoxicity while maintaining potent antiviral effects, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level with viral proteins. Molecular docking studies have revealed that the methoxy group can form hydrogen bonds with key amino acids in viral proteins, enhancing binding affinity and inhibitory activity against viral targets . This suggests a potential pathway for designing more effective antiviral agents based on this scaffold.

Study on Influenza A Virus

A notable study evaluated several derivatives of this compound against the influenza A virus. The results showed that certain compounds could inhibit plaque formation at concentrations as low as 5 μg/mL, demonstrating their potential as antiviral agents .

The study highlighted:

  • Compound Efficacy : Compound A exhibited an IC50 of 5.4 μM against H1N1.
  • Mechanism Insights : The compounds were found to interfere with neuraminidase activity, crucial for viral replication.

Antibacterial Activity

In addition to antiviral properties, some research has suggested antibacterial activity for compounds in this class. Studies indicated that certain derivatives could inhibit capsule biogenesis in bacteria, which is essential for their virulence . This suggests potential applications in treating bacterial infections alongside their antiviral capabilities.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Methoxyphenyl)-2-methylpropan-1-one is primarily recognized for its utility in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds, including:

  • Analgesics and Anti-inflammatory agents : Its structural framework is conducive to modifications that yield potent analgesics.
  • Antidepressants : The compound's ability to interact with neurotransmitter pathways makes it a candidate for antidepressant development.

Organic Synthesis Applications

In organic chemistry, this compound is valued for its role as a versatile building block in synthesizing more complex molecules. Notable applications include:

  • Synthesis of Aziridines : It has been utilized in electrochemical methods to produce aziridines, which are important intermediates in pharmaceuticals .
  • Methylation Reactions : The compound can participate in various methylation reactions using methanol as a methyl donor, further expanding its utility in synthetic organic chemistry .

Case Study 1: Development of Analgesics

A research study demonstrated the use of this compound as a precursor for synthesizing novel analgesic compounds. The derivatives exhibited significant pain-relieving properties in animal models, showcasing the compound's potential in pain management therapies.

Case Study 2: Electrochemical Synthesis of Aziridines

Another study explored the electrochemical synthesis of aziridines from alkenes using this ketone as a coupling partner. This method not only improved yields but also minimized environmental impact by reducing waste products .

Comparison with Similar Compounds

Key Findings :

  • The bromo derivative’s higher molecular weight and polarizability enhance its reactivity in electrophilic substitutions compared to the methoxy analog .
  • Fluorinated analogs often exhibit improved metabolic stability in drug discovery due to fluorine’s electronegativity .

Derivatives with Functional Group Modifications

Nitroketones and Ynones

  • Used in organocatalytic reactions to generate carbon monoxide .

Comparison :

Functional Group Reactivity Profile Application
Nitro (-NO₂) Oxidizing agent; facilitates CO release Catalysis, polymer chemistry
Alkyne (-C≡C-) Cross-coupling reactions Synthesis of conjugated polymers

Hybrid Compounds with Heterocyclic Moieties

Chalcone-triazole hybrids, such as (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-fluoro-3-fenoxiphenyl)-prop-2-en-1-one, demonstrate enhanced biological activity. These hybrids leverage the methoxyphenyl group for lipophilicity and the triazole ring for hydrogen bonding, showing 99.3% yield and notable leishmanicidal activity .

Comparison with Simple Ketones :

  • Hybrids : Higher molecular complexity (~400–450 g/mol) and improved target binding in antiparasitic assays .
  • Parent Ketone : Simpler structure; primarily serves as a synthetic precursor .

Isomeric and Backbone Variants

  • 4-Methoxyphenylacetone (CAS 122-84-9): An isomer with the ketone at the propan-2-one position. Differences in carbonyl position alter dipole moments and crystallization behavior .
  • 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one: A chalcone derivative with a conjugated enone system, enabling UV-vis absorption studies and bromination reactions .

Key Data :

Compound Backbone Structure Key Feature
4-Methoxyphenylacetone Propan-2-one Lower melting point; volatile liquid
1-(4-Methoxyphenyl)-2-methylpropan-1-one Propan-1-one Branched chain; higher thermal stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-2-methylpropan-1-one, and how is purity validated?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation using 4-methoxypropiophenone as a precursor. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in 94% yield. Post-synthesis purity is confirmed by thin-layer chromatography (TLC) and analytical techniques like NMR .
  • Key Data :

  • 1H NMR (CDCl₃) : δ 7.94–7.84 (m, 2H, aromatic), 6.93–6.81 (m, 2H, aromatic), 3.79 (s, 3H, OCH₃), 1.13 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .
  • 13C NMR (CDCl₃) : δ 203.1 (C=O), 163.3 (Ar-OCH₃), 35.0 (CH(CH₃)₂) .

Q. How are spectral techniques (NMR, IR) employed to confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Aromatic protons (δ 7.94–7.84 and 6.93–6.81) confirm substitution patterns. The singlet at δ 3.79 corresponds to the methoxy group, while the septet at δ 3.45 and doublet at δ 1.13 confirm the isopropyl group .
  • IR : Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) are critical for validation.

Advanced Research Questions

Q. What computational strategies predict the physicochemical properties (e.g., logD, solubility) of this compound?

  • Methodology : Density functional theory (DFT) or molecular dynamics simulations can calculate logD (partition coefficient) and solubility. Tools like Schrödinger’s QikProp or ACD/Labs software utilize molecular descriptors (e.g., polar surface area, H-bond donors/acceptors) derived from the compound’s SMILES string or 3D structure .
  • Example : For a related compound (logD = 2.1 at pH 5.5), computational models align with experimental HPLC retention times .

Q. How can the ketone group be derivatized to explore biological or material science applications?

  • Methodology :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, enabling studies in antimicrobial activity .
  • Oxidation : Strong oxidants (e.g., KMnO₄) yield carboxylic acid derivatives for polymer synthesis .
    • Advanced Application : Derivatives like 2-hydroxy-2-methyl-1-(4-(prop-2-yn-1-yloxy)phenyl)propan-1-one are used in photoinitiator systems for UV-curable coatings .

Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and stereochemistry. For example, a chalcone derivative (C16H13NO4) showed a planar enone system (C=O: 1.22 Å, C=C: 1.45 Å) and dihedral angles between aromatic rings .
  • Data Validation : SHELX programs refine crystallographic data, with R-factors <0.05 indicating high accuracy .

Data Contradictions and Validation

  • Boiling Point Variability : Reported boiling points (e.g., 418.2 K in NIST ) may vary due to impurities or measurement techniques. Cross-validation using differential scanning calorimetry (DSC) is recommended.
  • Synthetic Yields : While yields up to 94% are reported , competing side reactions (e.g., over-alkylation) necessitate optimization of reaction time and catalyst loading.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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